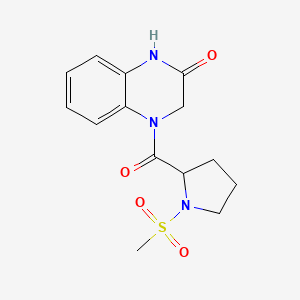

4-(1-(methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

4-(1-(Methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic heterocyclic compound featuring a 3,4-dihydroquinoxalin-2(1H)-one core substituted with a methylsulfonyl-pyrrolidine-carbonyl group at the N4 position. This scaffold is recognized for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors such as soluble guanylate cyclase (sGC), kinases, and antimicrobial proteins .

Properties

IUPAC Name |

4-(1-methylsulfonylpyrrolidine-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-22(20,21)17-8-4-7-12(17)14(19)16-9-13(18)15-10-5-2-3-6-11(10)16/h2-3,5-6,12H,4,7-9H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNBKVFCCALVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Carbonyl Equivalents

The quinoxalinone scaffold is classically synthesized via acid-catalyzed condensation of o-phenylenediamine with ethyl glyoxylate (Scheme 1). Under reflux in ethanol with acetic acid, this reaction proceeds via imine formation followed by cyclodehydration:

$$

\text{o-Phenylenediamine} + \text{CH}_3\text{C(O)COOEt} \xrightarrow{\text{AcOH, EtOH, Δ}} \text{3,4-Dihydroquinoxalin-2(1H)-one}

$$

Optimization Notes :

- Yields improve with stoichiometric acetic acid (2 equiv.) to protonate intermediates.

- Alternative carbonyl sources (e.g., glyoxylic acid) require higher temperatures (80–100°C).

Synthesis of 1-(Methylsulfonyl)pyrrolidine-2-carboxylic Acid

Sulfonylation of Proline Derivatives

L-Proline serves as a chiral starting material for the pyrrolidine subunit. Key steps include:

- Protection : Boc-anhydride protects the amine in dichloromethane (DCM) with triethylamine (TEA).

- Sulfonylation : Reaction with methanesulfonyl chloride (MsCl, 1.2 equiv.) in DCM at 0°C yields 1-(methylsulfonyl)pyrrolidine-2-carboxylic acid .

- Deprotection : Acidic cleavage (HCl/dioxane) liberates the carboxylic acid.

Critical Parameters :

- Excess MsCl leads to di-sulfonylated byproducts; reaction monitoring via TLC (Rf = 0.3 in EtOAc/hexane 1:1) is essential.

- Chiral integrity is preserved when using enantiopure proline.

Amide Coupling Strategies

Carbodiimide-Mediated Activation

The quinoxalinone’s secondary amine reacts with 1-(methylsulfonyl)pyrrolidine-2-carboxylic acid using EDCl/HOBt in DMF (Scheme 2):

$$

\text{3,4-Dihydroquinoxalin-2(1H)-one} + \text{1-(Ms)pyrrolidine-2-COOH} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound}

$$

Yield Optimization :

- 83% yield achieved with 1.5 equiv. EDCl and 4Å molecular sieves to scavenge water.

- Alternatives like HATU/DIPEA in THF provide comparable efficiency but higher cost.

Alternative One-Pot Approaches

Tandem Cyclization-Coupling

A patent-disclosed method combines quinoxalinone formation and amide coupling in a single pot:

- o-Phenylenediamine , ethyl glyoxylate , and 1-(Ms)pyrrolidine-2-carbonyl chloride are refluxed in toluene with pyridine.

- Key Advantage : Eliminates intermediate isolation, reducing purification steps.

Limitations :

- Requires strict stoichiometric control to avoid oligomerization.

- Yield drops to 62% due to competing side reactions.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Stepwise (EDCl/HOBt) | 83 | 98 | High | Industrial |

| One-Pot Tandem | 62 | 95 | Moderate | Lab-scale |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-(1-(methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified compounds with different substituents .

Scientific Research Applications

4-(1-(methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology: Its unique structure makes it a candidate for studying enzyme interactions and other biochemical processes.

Medicine: The compound’s potential biological activity suggests it could be investigated as a lead compound for drug development, particularly in the areas of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 4-(1-(methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Derivatives of 3,4-Dihydroquinoxalin-2(1H)-one and Their Activities

Key Observations:

- Antiproliferative Activity: Chloroquinazoline-substituted derivatives (e.g., compound in ) exhibit nanomolar potency, surpassing the target compound’s focus on sGC activation .

- Kinase Selectivity : JNK3 inhibitors like J46-37 prioritize carboxylic acid groups for hydrogen bonding, contrasting with the methylsulfonyl group’s role in sGC activation .

- Sulfonyl Variants : Piperidine- or azepane-sulfonyl derivatives (–15) show structural similarities but lack disclosed biological data, highlighting the target compound’s better-characterized profile .

Structure-Activity Relationships (SAR)

- Carboxylic vs. Sulfonyl Groups: Monocarboxylic derivatives (e.g., sGC activators) prioritize hydrogen bonding with Tyr-Ser-Arg (Y-S-R) motifs, while dicarboxylic analogs enhance van der Waals interactions in hydrophobic pockets . The methylsulfonyl group in the target compound mimics these interactions but with improved metabolic stability .

- Heterocyclic Substituents : Chloroquinazoline () and pyridinylcarbonyl () groups enhance DNA intercalation or enzyme inhibition, diverging from the target compound’s sGC-focused mechanism .

- Regioselectivity Impact : Substituent position (e.g., ortho vs. meta in sulfonyl additions) critically affects binding, as seen in NMR and docking studies .

Pharmacokinetic and Selectivity Considerations

- Selectivity : The target compound’s pyrrolidine-sulfonyl group reduces off-target effects compared to diethylglycine derivatives, which show broader antimicrobial activity .

- Synthetic Accessibility : The target compound’s synthesis requires fewer steps (4 intermediates) than antiproliferative analogs (6 steps for chloroquinazoline derivatives) .

Biological Activity

4-(1-(methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activity. This compound features a quinoxaline core, which is known for its diverse pharmacological properties, and a pyrrolidine moiety that enhances its chemical characteristics.

The synthesis of this compound typically involves multiple steps:

- Preparation of the Quinoxaline Core : This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.

- Introduction of the Pyrrolidine Moiety : This step involves nucleophilic substitution reactions.

- Addition of the Methylsulfonyl Group : This is done under controlled conditions to ensure the stability and purity of the final product.

Biological Activity

The biological activity of this compound has been studied in various contexts:

- Anticancer Properties : Research indicates that compounds with a quinoxaline structure may exhibit significant anticancer activity. For instance, similar quinoxaline derivatives have shown inhibition of key signaling pathways involved in tumor growth and metastasis.

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes or receptors, potentially inhibiting their activity. This mechanism is crucial for its therapeutic effects in cancer and other diseases.

The mechanism by which this compound exerts its biological effects involves:

- Binding to molecular targets such as enzymes or receptors.

- Modulating their activity, leading to downstream biochemical changes that can affect cell proliferation and survival.

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

- In Vitro Studies : In vitro assays demonstrated that quinoxaline derivatives can inhibit cancer cell proliferation at micromolar concentrations. For example, one study reported IC50 values in the range of 5–15 µM for similar compounds against various cancer cell lines.

- In Vivo Efficacy : Animal models have shown promising results where quinoxaline derivatives reduced tumor size significantly compared to control groups.

- Pharmacokinetics : Investigations into the pharmacokinetic profiles suggest that modifications to the quinoxaline structure can enhance bioavailability and reduce toxicity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Q & A

Basic: What are the recommended synthetic routes for 4-(1-(methylsulfonyl)pyrrolidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via a multi-step approach involving:

- Step 1 : Formation of the pyrrolidine-2-carbonyl intermediate by coupling methylsulfonyl-pyrrolidine with a carboxylic acid derivative using coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane (DCM) or dimethylformamide (DMF) .

- Step 2 : Microwave-assisted cyclization to form the dihydroquinoxalinone core. For example, heating at 120°C under microwave irradiation in isopropanol (i-PrOH) with K₂CO₃ as a base, achieving yields >75% .

- Optimization : Reaction time, solvent polarity, and temperature are critical. Microwave synthesis reduces reaction time (e.g., 30–60 minutes vs. hours under conventional heating) .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Key signals include the methylsulfonyl group (δ ~3.0–3.5 ppm for S-CH₃) and the pyrrolidine carbonyl (δ ~170–175 ppm in 13C NMR). The dihydroquinoxalinone NH proton appears as a broad singlet (δ ~10–12 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₆H₁₈N₃O₄S: 348.1021). Fragmentation patterns help validate the methylsulfonyl and pyrrolidine moieties .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and S=O (1150–1250 cm⁻¹) confirm functional groups .

Advanced: How does the methylsulfonyl group influence the compound’s biological activity, and what structure-activity relationship (SAR) studies support this?

Methodological Answer:

- Role of Methylsulfonyl : The sulfonyl group enhances binding to hydrophobic pockets in target proteins (e.g., sigma receptors or bromodomains) by increasing polarity and hydrogen-bonding capacity. SAR studies on analogous compounds show that sulfonyl substitution improves receptor affinity by 2–3 fold compared to non-sulfonylated derivatives .

- Experimental Validation : Competitive binding assays (e.g., inhibition of [³H]DTG binding for sigma receptors) and in vivo forced-swim tests (reduced immobility time in mice) confirm enhanced activity .

Advanced: What strategies can resolve contradictions in biological data, such as conflicting receptor affinity results across different assays?

Methodological Answer:

- Assay-Specific Variables : Differences in membrane preparation (e.g., whole-brain vs. isolated receptors) or animal models (halothane-anesthetized vs. concussed mice) may alter results. Standardize assays using recombinant receptors and isogenic cell lines .

- Control Experiments : Include reference agonists/antagonists (e.g., BMY14802 for sigma receptors) to validate assay conditions .

- Statistical Analysis : Use multivariate regression to account for variables like dosage (e.g., 30 mg/kg vs. 100 mg/kg po) and pharmacokinetic profiles .

Basic: What in vitro/in vivo models are appropriate for evaluating the compound’s therapeutic potential?

Methodological Answer:

- In Vitro :

- In Vivo :

Advanced: How can computational methods (e.g., molecular docking) predict binding interactions with targets like BRD4 bromodomains?

Methodological Answer:

- Docking Workflow :

- Protein Preparation : Use PDB 4YH4 (BRD4-compound 19d complex) to define the acetyl-lysine binding pocket .

- Ligand Optimization : Generate 3D conformers of the compound and minimize energy using DFT (e.g., B3LYP/6-31G*).

- Pose Scoring : Rank binding poses by docking scores (e.g., Glide XP) and validate with MD simulations (RMSD <2.0 Å over 100 ns) .

- Key Interactions : The methylsulfonyl group may form hydrogen bonds with Asn140, while the dihydroquinoxalinone core engages in π-π stacking with Trp81 .

Advanced: What synthetic intermediates or derivatives are critical for probing mechanistic pathways or improving pharmacokinetics?

Methodological Answer:

- Key Intermediates :

- 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one : Used in multi-step syntheses to introduce substituents at the 3-position .

- Ethyl 2-methyl-3-oxo-tetrahydroquinoxaline-6-carboxylate : A precursor for modifying solubility via ester hydrolysis .

- Derivative Design :

- 6-Bromo Derivatives : Introduce halogen atoms for cross-coupling reactions (e.g., Suzuki-Miyaura to attach aryl groups) .

- Pyridinylmethylamino Substituents : Enhance blood-brain barrier penetration (e.g., compound 6n, 47% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.